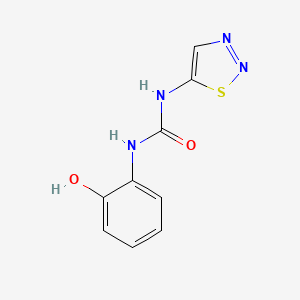
N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N'-(6-oxocyclohexa-2,4-dien-1-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)urea is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)urea typically involves the reaction of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or amines.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for its potential biological activity.
Industry: Use in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)urea include other thiadiazoles and urea derivatives. Examples might include:
- 2-Amino-1,3,4-thiadiazole
- 5-Phenyl-1,3,4-thiadiazole-2-thiol
- N,N’-Diarylureas
Uniqueness
The uniqueness of N-(2,3-Dihydro-1,2,3-thiadiazol-5-yl)-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)urea lies in its specific structure, which combines the thiadiazole ring with a urea moiety. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
65647-49-6 |
|---|---|
Formule moléculaire |
C9H8N4O2S |
Poids moléculaire |
236.25 g/mol |
Nom IUPAC |
1-(2-hydroxyphenyl)-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C9H8N4O2S/c14-7-4-2-1-3-6(7)11-9(15)12-8-5-10-13-16-8/h1-5,14H,(H2,11,12,15) |
Clé InChI |
GVDSMIZVYMSVRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)NC2=CN=NS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


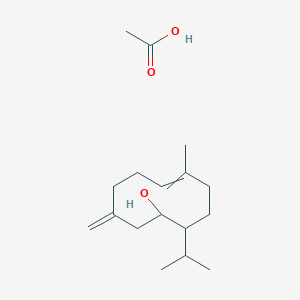

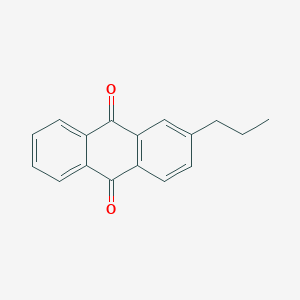
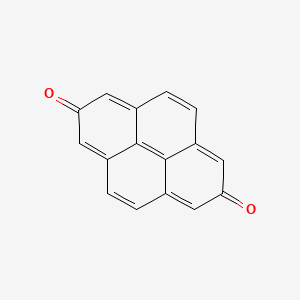
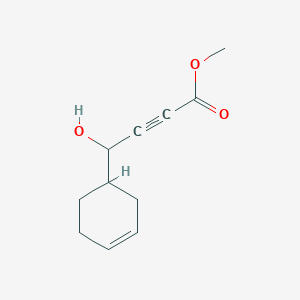

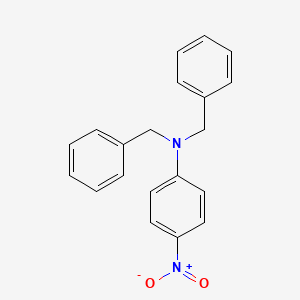
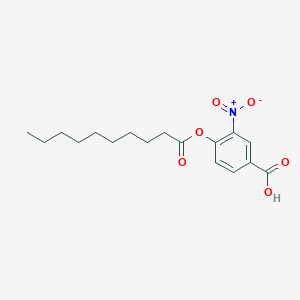
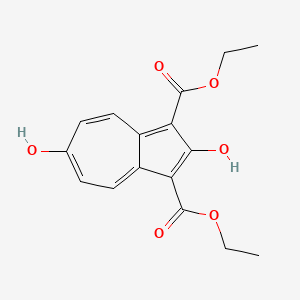

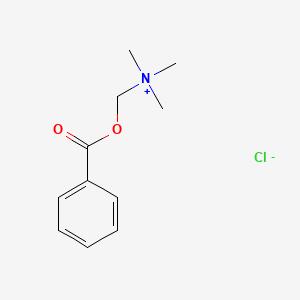
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)

